molecular formula C12H8O4 B8382511 4-(2-oxo-2H-pyran-3-yl)benzoic acid

4-(2-oxo-2H-pyran-3-yl)benzoic acid

Cat. No. B8382511
M. Wt: 216.19 g/mol
InChI Key: HNXOOEQAWHMDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1ccc(-c2cccoc2=O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[ClH:1].[O:2]=[c:3]1[o:4][cH:5][cH:6][cH:7][c:8]1-[c:9]1[cH:10][cH:11][c:12]([C:13](=[O:14])[O:15][CH3:16])[cH:17][cH:18]1.[OH2:19]>>[O:2]=[c:3]1[o:4][cH:5][cH:6][cH:7][c:8]1-[c:9]1[cH:10][cH:11][c:12]([C:13](=[O:14])[OH:15])[cH:17][cH:18]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl
Name
COC(=O)c1ccc(-c2cccoc2=O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1ccc(-c2cccoc2=O)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
O=C(O)c1ccc(-c2cccoc2=O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.